molecular formula C17H25NO3 B1531133 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine CAS No. 553630-96-9

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Cat. No.: B1531133
CAS No.: 553630-96-9
M. Wt: 291.4 g/mol
InChI Key: AQIBWZZQWKTCOL-UHFFFAOYSA-N
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Description

“1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine” is a chemical compound that is also known as "4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]-1-Piperidinecarboxylic acid 1,1-dimethylethyl ester" . It is a derivative of piperidine .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a piperidine ring, a hydroxymethyl group, a 2-methylphenyl group, and a 1,1-dimethylethyl ester group .

Scientific Research Applications

Synthesis and Catalysis

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a significant compound in the field of organic synthesis, offering a versatile scaffold for the construction of various pharmacologically relevant structures. The compound has been involved in studies demonstrating its utility in catalysis, particularly in asymmetric synthesis and catalyzed reactions. For instance, phosphoric acid derivatives have been shown to serve as effective catalysts for direct Mannich reactions, highlighting the role of similar structures in promoting enantioselective transformations (Uraguchi & Terada, 2004). Moreover, the application in the synthesis of triazolyl-substituted 3-aminopiperidines via Huisgen 1,3-dipolar cycloaddition showcases the compound's relevance in creating new scaffolds for combinatorial chemistry, providing a platform for the development of novel therapeutic agents (Schramm et al., 2010).

Biocatalysis in Pharmaceutical Synthesis

The compound has also found significant application in the development of biocatalytic processes for the synthesis of pharmaceutical intermediates. For example, (S)-N-Boc-3-hydroxypiperidine, a closely related compound, is a key synthon in the production of ibrutinib, a drug used in the treatment of lymphoma. Research has demonstrated the feasibility of employing recombinant ketoreductase (KRED) enzymes for the efficient and enantioselective reduction of N-Boc-piperidin-3-one to obtain optically pure intermediates, underlining the potential of biocatalysis in sustainable pharmaceutical manufacturing (Ju et al., 2014).

Polymer Chemistry

Furthermore, the structural motif of this compound plays a crucial role in the field of polymer chemistry, particularly in the synthesis of amino acid-based chiral polymers. These polymers exhibit pH-responsive behavior due to their side chain functionalities, making them suitable for applications in drug delivery systems. Controlled synthesis and self-assembly of block copolymers derived from such structures have been explored, demonstrating the impact of chiral monomers on the properties of the resulting polymers and their potential utility in biomedical applications (Bauri et al., 2013).

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-7-5-6-8-14(13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIBWZZQWKTCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678137
Record name tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553630-96-9
Record name tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Boc-4-piperidone (Boc-29.155) (200 mg, 11.0 mmol) was dissolved in 5 ml of anhydrous ethyl ether, cooled in dry ice/acetone bath. 2-Tolylmagnesium bromide (550 μl, 2M in ethyl ether, 1.1 mmol) was added dropwise over 5 min. White precipitate was formed. After 5 h, remove the dry ice/acetone bath and rise to room temperature gradually. After 2 h, cooled in ice bath, 8 ml of saturated NH4Cl and 2 ml of H2O were added. The organic phase was separated and aqueous phase was extracted with 4×10 ml of Et2O. Combined with organic phase and washed with 8 ml of H2O and 10 ml of brine, dried over MgSO4. Concentrated and dried to obtain 361 mg of colorless oil. Separated by silica gel to obtain 4f (229.7 mg, 79% yield) as colorless oil. 1H NMR (CDCl3, 200 MHz) δ 1.47 (s, 9H), 1.93 (m, 4H), 2.60 (s, 3H), 3.27 (t, 2H, J=13.0 Hz), 3.96 (d, 2H, J=12.2 Hz), 7.15 (m, 3H), 7.35 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-Tolylmagnesium bromide
Quantity
550 μL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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